Stat6-IN-3
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Overview
Description
Stat6-IN-3, also known as Compound 18a, is a potent inhibitor of the signal transducer and activator of transcription 6 (STAT6). STAT6 is a critical transcription factor involved in the interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling pathways, which play significant roles in immune responses and inflammation. This compound specifically targets the Src Homology 2 (SH2) domain of STAT6, making it a valuable tool for research in inflammation-related diseases such as asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stat6-IN-3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.
Purification and characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Stat6-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties.
Scientific Research Applications
Stat6-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STAT6 signaling pathway and its role in various chemical reactions.
Biology: Employed in research to understand the biological functions of STAT6 in immune responses and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as asthma, allergies, and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the STAT6 pathway.
Mechanism of Action
Stat6-IN-3 exerts its effects by specifically inhibiting the Src Homology 2 (SH2) domain of STAT6. This inhibition prevents the phosphorylation and activation of STAT6, thereby blocking its ability to translocate to the nucleus and regulate gene expression. The molecular targets and pathways involved include the IL-4 and IL-13 signaling pathways, which are crucial for immune responses and inflammation .
Comparison with Similar Compounds
Similar Compounds
Kaempferol: A natural polyphenol that inhibits STAT6 activation by targeting JAK3.
Leflunomide: A STAT6 inhibitor used in research for its effects on survivin expression and apoptosis resistance in cancer cells.
AS1517499: Another STAT6 inhibitor used in studies related to renal fibrosis and inflammation.
Uniqueness of Stat6-IN-3
This compound is unique due to its high specificity and potency in targeting the SH2 domain of STAT6. Its ability to inhibit STAT6 with an IC50 of 44 nM makes it a valuable tool for research in inflammation and immune-related diseases. Additionally, its well-defined mechanism of action and broad range of applications in scientific research further highlight its significance .
Properties
Molecular Formula |
C32H35IN3O7P |
---|---|
Molecular Weight |
731.5 g/mol |
IUPAC Name |
[4-[(E)-3-[[(2S)-1-[(2S)-2-[(4-iodophenyl)-phenylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxoprop-1-enyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C32H35IN3O7P/c1-32(2,3)29(34-28(37)20-13-22-11-18-26(19-12-22)43-44(40,41)42)31(39)35-21-7-10-27(35)30(38)36(24-8-5-4-6-9-24)25-16-14-23(33)15-17-25/h4-6,8-9,11-20,27,29H,7,10,21H2,1-3H3,(H,34,37)(H2,40,41,42)/b20-13+/t27-,29+/m0/s1 |
InChI Key |
BKWLAOMTDOHPQG-WTUSEGCYSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)NC(=O)/C=C/C4=CC=C(C=C4)OP(=O)(O)O |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCCC1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)NC(=O)C=CC4=CC=C(C=C4)OP(=O)(O)O |
Origin of Product |
United States |
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